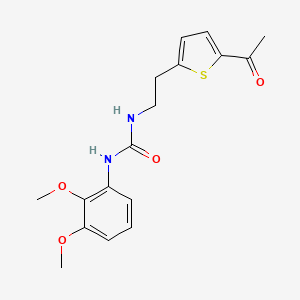![molecular formula C16H14O5 B2897059 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid CAS No. 408336-63-0](/img/structure/B2897059.png)
4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H14O5 . It is a derivative of benzoic acid and has a molecular weight of 286.279 Da .
Molecular Structure Analysis
The molecular structure of “4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid” consists of a benzoic acid moiety attached to a 4-formyl-2-methoxyphenoxy group . The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate for the synthesis of bisbibenzyls (natural products with versatile biological activities), was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction. The study explored the effect of catalysts and condensing agents on the yield, finding that cupric oxide and a mixture of calcium carbonate with potassium carbonate were optimal. The reaction conditions, including material input ratio and reaction time, were also optimized (Lou, 2012).
2-Hydroxy-4-methyl benzoic acid was synthesized from acetone and ethyl formate to form formyl acetone, which was then used to synthesize the target compound. The structure of the final product was confirmed through IR, MS, and ~(1)HNMR spectroscopic analyses. The study aimed to identify optimal synthesis conditions (Che et al., 2006).
The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid was detailed as an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. The process involved readily available starting materials and proposed two alternative synthesis routes, offering yields of 17% and 37%, respectively. The method starting from 2-methyl-5-nitrophenol was found to be more process-oriented and suitable for resynthesis of the cardiotonic drugs (Lomov, 2019).
Bioactive and Pharmacological Potential
A study highlighted bioactive phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus. Among these compounds, one exhibited strong antioxidant activity, comparable to ascorbic acid, showcasing potential therapeutic applications (Xu et al., 2017).
Renewable chemical feedstocks were produced from the integrated liquefaction processing of lignocellulosic materials using microwave energy. The investigation found that hydrophobic phenolics could be largely separated from aqueous solutions, and the phenolic products mainly consisted of phenolic derivatives like 2-methoxy-4-propyl-phenol, showcasing potential for sustainable chemical production (Xu et al., 2012).
Polyaniline, doped with benzoic acid and substituted benzoic acids (e.g., 2-methoxybenzoic acid), was studied to understand the properties of these doped polyaniline salts. The conductivity and other properties were characterized, revealing insights into the doping process and its effects on material properties (Amarnath & Palaniappan, 2005).
Mecanismo De Acción
Mode of Action
The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound, including the presence of the formyl and methoxy groups .
Action Environment
The action, efficacy, and stability of “4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid” can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, and the temperature, among others.
Propiedades
IUPAC Name |
4-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGBMNGPIUDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

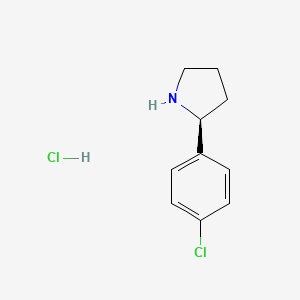
![N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2896978.png)
![6-ethyl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2896980.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2896981.png)
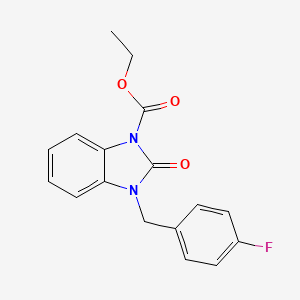
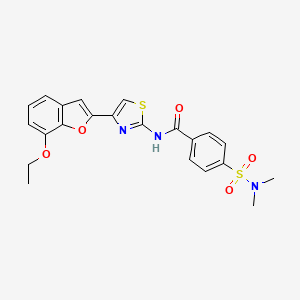
![ethyl 2-[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]acetate](/img/structure/B2896985.png)
![(4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2896989.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2896990.png)
![1-[(tert-Butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2896991.png)

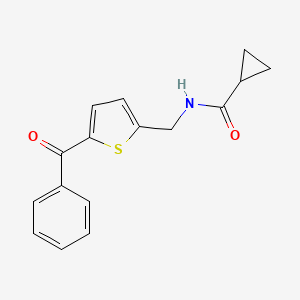
![N-(4-ethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2896996.png)
